beta-Secretase Inhibitor IV
Description
Contextualizing Beta-Secretase 1 (BACE1) in Amyloid Precursor Protein (APP) Processing
Beta-Secretase 1, also known as beta-site APP cleaving enzyme 1, is a type I transmembrane aspartic protease that plays a pivotal role in the amyloidogenic pathway. wikipedia.orgfrontiersin.org This pathway is a series of enzymatic steps that lead to the production of amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. nih.gov
The process begins with the amyloid precursor protein (APP), a transmembrane protein with an as-yet-unclear primary function. wikipedia.org BACE1 initiates the amyloidogenic cascade by cleaving APP at the β-secretase site. nih.govdzne.de This cleavage event generates two fragments: a large, soluble ectodomain known as sAPPβ, which is released into the extracellular space, and a 99-amino acid C-terminal fragment (C99) that remains bound to the cell membrane. nih.gov
The C99 fragment then becomes a substrate for a second enzymatic complex called γ-secretase. dzne.de The subsequent cleavage of C99 by γ-secretase releases the amyloid-beta peptide (Aβ) and the APP intracellular domain (AICD). nih.gov The Aβ peptides, which can vary in length, are then secreted from the cell. frontiersin.org This sequential processing of APP by BACE1 and γ-secretase is the fundamental mechanism for Aβ generation. nih.govembopress.org In contrast, a non-amyloidogenic pathway also exists where APP is first cleaved by α-secretase, an action that prevents the formation of Aβ. embopress.org
BACE1 is primarily localized in the acidic environments of the Golgi apparatus and endosomes, which is optimal for its enzymatic activity. frontiersin.orguniprot.org Its expression is most prominent in neurons and oligodendrocytes within the brain. wikipedia.org The precise regulation of BACE1 trafficking and activity is crucial, as dysregulation can lead to increased Aβ production. mdpi.com
Rationale for BACE1 as a Therapeutic Target in Amyloid-Related Pathologies
The rationale for targeting BACE1 in amyloid-related pathologies, most notably Alzheimer's disease, is firmly rooted in the amyloid cascade hypothesis. srce.hr This hypothesis posits that the accumulation of amyloid-beta peptides is the primary event that triggers a cascade of downstream pathological events, including the formation of neurofibrillary tangles, neuroinflammation, synaptic dysfunction, and ultimately, neuronal death and cognitive decline. nih.govnih.govsrce.hr
Given that BACE1 initiates the amyloidogenic pathway, its inhibition is seen as a direct and upstream approach to reducing the production of all forms of Aβ. nih.govmdpi.com By blocking the first and rate-limiting step in Aβ generation, it is hypothesized that the progression of the disease could be slowed or even halted. dzne.denih.gov This approach is supported by several lines of evidence:
Elevated BACE1 Levels in Alzheimer's Disease: Studies have shown that both the concentration and activity of BACE1 are elevated in the brains and bodily fluids of patients with sporadic Alzheimer's disease. nih.govnih.gov
Genetic Evidence: While mutations in the BACE1 gene itself are not a known cause of familial Alzheimer's disease, mutations in the APP gene near the BACE1 cleavage site can influence the risk of developing the disease. wikipedia.orgmdpi.com
Preclinical Models: Research using genetically modified mice that lack the BACE1 gene (BACE1 knockout mice) has demonstrated a significant reduction or complete absence of Aβ production. nih.gov
The development of BACE1 inhibitors has been a major focus for pharmaceutical companies over the past few decades. researchgate.net Although many clinical trials of BACE1 inhibitors have been discontinued (B1498344) due to a lack of efficacy or safety concerns, the enzyme remains a well-validated and compelling therapeutic target. embopress.orgnih.gov The challenges encountered in clinical trials have highlighted the need for a deeper understanding of BACE1's physiological functions beyond APP processing, as the enzyme has other substrates that are important for normal neuronal processes. nih.govcurealz.org
Overview of Beta-Secretase Inhibitor IV as a Preclinical Research Tool and Reference Compound
This compound is a potent, cell-permeable inhibitor of BACE1. It functions as a crucial tool in preclinical research, allowing scientists to investigate the consequences of BACE1 inhibition in various experimental models. Its utility as a reference compound stems from its well-characterized inhibitory activity against BACE1, providing a standard against which new potential BACE1 inhibitors can be compared.
In research settings, this compound is used to:
Elucidate the downstream effects of BACE1 inhibition on APP processing and Aβ production in cell cultures and animal models.
Explore the physiological roles of BACE1 by observing the effects of its inhibition on other potential substrates and cellular pathways.
Validate BACE1 as a therapeutic target in models of neurodegenerative diseases.
The table below summarizes key research findings related to the use of this compound and the broader context of BACE1 inhibition.
| Research Area | Key Findings |
| BACE1 in APP Processing | BACE1 is the primary beta-secretase responsible for the initial cleavage of APP in the amyloidogenic pathway. |
| BACE1 as a Therapeutic Target | Inhibition of BACE1 is a key strategy to reduce Aβ production, based on the amyloid cascade hypothesis. |
| This compound | A potent, cell-permeable inhibitor of BACE1 used as a reference compound in preclinical research. |
Structure
3D Structure
Properties
IUPAC Name |
3-N-[(2S,3R)-4-(cyclopropylamino)-3-hydroxy-1-phenylbutan-2-yl]-5-[methyl(methylsulfonyl)amino]-1-N-(1-phenylethyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O5S/c1-21(23-12-8-5-9-13-23)33-30(37)24-17-25(19-27(18-24)35(2)41(3,39)40)31(38)34-28(16-22-10-6-4-7-11-22)29(36)20-32-26-14-15-26/h4-13,17-19,21,26,28-29,32,36H,14-16,20H2,1-3H3,(H,33,37)(H,34,38)/t21?,28-,29+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNIQGRFZCTBEZ-BQTLCQCVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)N(C)S(=O)(=O)C)C(=O)NC(CC3=CC=CC=C3)C(CNC4CC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)N(C)S(=O)(=O)C)C(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CNC4CC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20849574 | |
| Record name | N~1~-[(2S,3R)-4-(Cyclopropylamino)-3-hydroxy-1-phenylbutan-2-yl]-5-[(methanesulfonyl)(methyl)amino]-N~3~-(1-phenylethyl)benzene-1,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797035-11-1 | |
| Record name | N~1~-[(2S,3R)-4-(Cyclopropylamino)-3-hydroxy-1-phenylbutan-2-yl]-5-[(methanesulfonyl)(methyl)amino]-N~3~-(1-phenylethyl)benzene-1,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic and Cellular Characterization of Beta Secretase Inhibitor Iv
In Vitro BACE1 Enzyme Inhibition Kinetics and Potency
The inhibitory activity of Beta-Secretase Inhibitor IV has been quantified through direct enzymatic assays, which reveal its high potency and selectivity for BACE1.
This compound demonstrates significant selectivity for BACE1 over other related aspartyl proteases. sapphirebioscience.com Its inhibitory concentration against BACE2 is substantially higher than for BACE1, with an IC50 value of 230 nM. abmole.comsapphirebioscience.com The compound shows even weaker inhibition against cathepsin D and renin, with IC50 values of 7.6 µM and >50 µM, respectively, highlighting a selectivity of over 500-fold for BACE1 compared to these proteases. abmole.comsapphirebioscience.com This specificity indicates that the inhibitor primarily targets the BACE1 enzyme. abmole.com
The half-maximal inhibitory concentration (IC50) of this compound against human BACE1 is in the low nanomolar range, confirming its potency. abmole.comtargetmol.com The measured IC50 value is approximately 15 nM. abmole.com Studies have reported specific IC50 values of 15.6 nM and 16.3 nM when BACE1 concentrations were 2 nM and 100 pM, respectively. targetmol.com
Table 1: In Vitro Inhibitory Potency of this compound
| Target Enzyme | IC50 Value |
|---|---|
| Human BACE1 | 15 nM abmole.com |
| Human BACE1 (at 2 nM) | 15.6 nM targetmol.com |
| Human BACE1 (at 100 pM) | 16.3 nM targetmol.com |
| Human BACE2 | 230 nM abmole.comsapphirebioscience.com |
| Cathepsin D | 7.6 µM abmole.com |
Cell-Based Assays for APP Processing Modulation
Cell-based assays confirm that the enzymatic inhibition of BACE1 by this compound translates to functional modulation of APP processing in various cellular systems.
The inhibitor effectively suppresses the formation of various amyloid-beta peptides. In primary chick neurons, it inhibits the generation of Aβ38, Aβ40, and Aβ42 with IC50 values of 3.7 nM, 4.7 nM, and 4.8 nM, respectively. nih.gov In a human neuroglioma cell line (H4) engineered to overexpress human APP with the Swedish double mutation, the inhibitor also demonstrated a concentration-dependent decrease in Aβ secretion, though at higher concentrations. nih.gov The IC50 values in these H4 cells were 92 nM for Aβ38, 125 nM for Aβ40, and 216 nM for Aβ42. nih.gov Furthermore, in other cellular models, treatment with the inhibitor has been shown to reduce the content of intracellular Aβ oligomers. mdpi.com
Table 2: IC50 Values for Aβ Peptide Inhibition by this compound in Cellular Systems
| Cellular System | Aβ38 IC50 | Aβ40 IC50 | Aβ42 IC50 |
|---|---|---|---|
| Primary Chick Neurons | 3.7 nM nih.gov | 4.7 nM nih.gov | 4.8 nM nih.gov |
BACE1 cleavage of APP releases the soluble N-terminal fragment sAPPβ. uni-konstanz.de As a direct consequence of its mechanism, this compound potently inhibits the secretion of sAPPβ. targetmol.com In HEK293T cells, the IC50 for the inhibition of sAPPβ (referred to as sAPP_NF or sAPP) secretion is between 29 nM and 30 nM. abmole.comtargetmol.com The alternative, non-amyloidogenic processing of APP by α-secretase releases the sAPPα fragment. uni-konstanz.de While inhibiting the β-secretase pathway can favor α-secretase activity, the direct effect of this compound on sAPPα secretion is not explicitly quantified in the available research. uni-marburg.de
The cleavage of APP by BACE1 generates the membrane-bound C-terminal fragment known as C99, which is a direct precursor to Aβ peptides. ntu.edu.sg Pharmacological modulation of BACE with inhibitors has been shown to rescue the accumulation of APP-derived C-terminal fragments. mdpi.com By inhibiting BACE1, this compound is expected to reduce the generation of the C99 fragment, thereby decreasing the substrate available for subsequent cleavage by γ-secretase.
Selectivity Profiling Against Other Aspartyl Proteases
This compound has been evaluated for its inhibitory activity against other related aspartyl proteases to determine its selectivity. This is a critical aspect of its characterization, as off-target inhibition can lead to undesirable effects. The primary enzymes against which its selectivity has been profiled are BACE2, Cathepsin D, and Renin.
Differentiation from BACE2
Beta-Secretase 1 (BACE1) and Beta-Secretase 2 (BACE2) are closely related enzymes, making the selective inhibition of BACE1 a significant challenge. nih.gov this compound has demonstrated preferential, though not absolute, selectivity for BACE1 over BACE2. researchgate.net
Published data indicates that the inhibitor has an IC50 value of 15 nM for human BACE1 and 230 nM for human BACE2. caymanchem.commerckmillipore.com This represents an approximate 15-fold selectivity for BACE1. Another source reports an IC50 of 0.23 µM (or 230 nM) for BACE-2. sigmaaldrich.comsigmaaldrich.com This level of selectivity is an important characteristic, as BACE2 is known to cleave different substrates than BACE1 and plays distinct physiological roles. frontiersin.org
Table 1: Inhibitory Activity of this compound against BACE1 and BACE2
| Enzyme | IC50 (nM) |
|---|---|
| BACE1 | 15, 15.6, 16.3 caymanchem.commerckmillipore.commedchemexpress.com |
| BACE2 | 230 caymanchem.commerckmillipore.com |
Discrimination from Cathepsin D and Renin
Beyond BACE2, the selectivity of this compound has been assessed against other aspartyl proteases, namely Cathepsin D and Renin, to further define its specificity. nih.gov The compound shows significantly less affinity for these enzymes compared to BACE1.
Research findings indicate that this compound has an IC50 of 7.6 µM for Cathepsin D and an IC50 greater than 50 µM for Renin. merckmillipore.comsigmaaldrich.comsigmaaldrich.com This demonstrates a high degree of selectivity, with over 500-fold greater potency against BACE1 compared to Cathepsin D and Renin. caymanchem.com The weak inhibition of these other proteases is a favorable characteristic for a therapeutic candidate targeting BACE1.
Table 2: Inhibitory Activity of this compound against Cathepsin D and Renin
| Enzyme | IC50 (µM) |
|---|---|
| Cathepsin D | 7.6 merckmillipore.comsigmaaldrich.comsigmaaldrich.com |
| Renin | >50 merckmillipore.comsigmaaldrich.comsigmaaldrich.com |
Molecular and Structural Basis of Bace1 Inhibition by Beta Secretase Inhibitor Iv
Ligand Binding Interactions within the BACE1 Active Site
The inhibitory action of Beta-Secretase Inhibitor IV stems from its direct binding to the active site of BACE1. sigmaaldrich.com The active site of BACE1 is characterized by a catalytic dyad of two aspartate residues, Asp32 and Asp228, which are essential for the enzyme's hydrolytic activity. nih.govd-nb.infonih.gov this compound, an isophthalamide (B1672271) compound featuring a hydroxyethylamine motif, is designed to interact with these key residues. sigmaaldrich.com
The binding is primarily driven by a network of hydrogen bonds and hydrophobic interactions. The inhibitor's hydroxyethylamine core mimics the transition state of the APP substrate, allowing it to fit snugly within the catalytic cleft. The hydroxyl group of the inhibitor typically forms crucial hydrogen bonds with the catalytic aspartates. nih.gov Furthermore, various functional groups on the inhibitor engage with specific subsites (S1, S2, S1', S2', etc.) within the large and flexible BACE1 binding pocket, contributing to its high affinity and potency. frontiersin.org The potency of this compound is demonstrated by its low half-maximal inhibitory concentration (IC₅₀) values, which are reported to be around 15 nM for human BACE1. sigmaaldrich.comcaymanchem.com
The selectivity of this compound for BACE1 over other related aspartyl proteases, such as BACE2, cathepsin D, and renin, is a critical aspect of its design. sigmaaldrich.comcaymanchem.com This selectivity is achieved by exploiting subtle structural differences in the active sites of these enzymes. For instance, the inhibitor shows significantly higher IC₅₀ values for BACE2 (230 nM), cathepsin D (7.6 µM), and renin (>50 µM), indicating a much weaker interaction with their active sites. sigmaaldrich.comcaymanchem.com
| Enzyme | IC₅₀ |
|---|---|
| BACE1 (human) | 15 nM sigmaaldrich.comcaymanchem.com |
| BACE2 (human) | 230 nM caymanchem.com |
| Cathepsin D | 7.6 µM sigmaaldrich.com |
| Renin | >50 µM sigmaaldrich.com |
Structural Analysis of Inhibitor-Enzyme Co-Crystals
The precise three-dimensional arrangement of this compound within the BACE1 active site has been elucidated through X-ray crystallography of the inhibitor-enzyme co-crystal. These structural studies provide invaluable insights into the specific molecular interactions that underpin its inhibitory activity. The co-crystal structure reveals that the inhibitor binds in the active site cleft, which is partially covered by a flexible hairpin loop known as the "flap". d-nb.info
Analysis of co-crystal structures of BACE1 with various inhibitors has shown that the inhibitor's core structure, often containing functionalities like guanidine (B92328) or similar motifs, forms intricate hydrogen bond networks with the catalytic dyad (Asp32 and Asp228). nih.gov For instance, the binding of some inhibitors causes a conformational change in the flap, bringing it closer to the substrate-binding cleft. d-nb.info The phenyl and cyclopropyl (B3062369) groups of this compound likely occupy hydrophobic pockets within the active site, such as the S1 and S3 subsites, contributing to the van der Waals interactions that stabilize the complex. caymanchem.comresearchgate.net The resolution of these co-crystal structures, often at high resolutions (e.g., 1.60 Å to 1.85 Å), allows for a detailed mapping of these interactions. rcsb.orgrcsb.org
| PDB ID | Inhibitor | Resolution (Å) | Key Interacting Residues |
|---|---|---|---|
| 4IVT | Indole (B1671886) Acylguanidine Derivative | 1.60 rcsb.org | Catalytic Dyad (Asp32, Asp228) nih.gov |
| 6PZ4 | AM-6494 | 1.85 rcsb.org | Catalytic Dyad (Asp32, Asp228) nih.gov |
| Not Specified | Aminothiazine Derivative (10) | Not Specified | Flap Residues (Thr72, Gln73) nih.gov |
Molecular Modeling and Computational Approaches in Inhibitor Design
Molecular modeling and computational methods are indispensable tools in the design and optimization of BACE1 inhibitors like this compound. acs.orgplos.orgspringernature.com These approaches complement experimental techniques by providing a deeper understanding of the binding thermodynamics and kinetics. Techniques such as molecular docking are used to predict the binding pose of an inhibitor within the BACE1 active site and to estimate its binding affinity. researchgate.netacs.org
Computational studies have been instrumental in understanding the importance of the protonation state of the catalytic aspartate dyad for inhibitor binding. acs.org Molecular dynamics (MD) simulations can reveal the dynamic behavior of the inhibitor-enzyme complex, highlighting the stability of key interactions and the role of conformational changes in the enzyme, such as the movement of the flap region. nih.govacs.orgplos.org For example, constant pH molecular dynamics simulations have shown that the binding of some inhibitors is pH-dependent, which is crucial given that BACE1 activity occurs in the acidic environment of endosomes. nih.govacs.org
Furthermore, quantitative structure-activity relationship (QSAR) models are developed to correlate the chemical structures of a series of inhibitors with their biological activities. acs.org These models, often built using machine learning algorithms, can predict the potency of novel compounds and guide the synthesis of more effective inhibitors. acs.org Fragment-based drug discovery, often guided by computational screening, has also been successfully applied to identify initial low-affinity fragments that can be grown and optimized into potent BACE1 inhibitors. d-nb.inforsc.org
Preclinical Efficacy of this compound in Models of Amyloid Pathology
The following article details the preclinical efficacy of the chemical compound this compound in animal models of amyloid pathology. The content is strictly based on the available scientific research for this specific compound.
Preclinical Efficacy Studies in Animal Models of Amyloid Pathology
Cognitive and Behavioral Outcomes in Alzheimer's Disease Animal Models
Research into the therapeutic potential of this compound has extended to its effects on cognitive and behavioral deficits in animal models that replicate aspects of Alzheimer's disease pathology. These studies are critical for understanding whether the inhibitor's ability to modulate amyloid precursor protein (APP) processing translates into functional improvements in memory and cognition.
The efficacy of this compound in reversing memory deficits has been investigated using animal models that exhibit cognitive impairments due to aberrant APP processing. nih.govembopress.org One such model is the Familial Danish Dementia knock-in (FDD_KI) mouse, which develops age-dependent memory and synaptic plasticity deficits linked to increased APP proteolysis. nih.govpnas.orgplos.org
In behavioral assessments, FDD_KI mice display amnesia in the object recognition test, failing to distinguish a novel object from a familiar one, which indicates a memory impairment. nih.gov Studies have shown that administration of this compound can rescue this memory deficit. nih.govembopress.org This rescue of cognitive function is directly linked to the inhibitor's primary mechanism of action. nih.gov
The cognitive improvements are supported by findings at the synaptic level. Long-term potentiation (LTP), a cellular mechanism that underlies learning and memory, is impaired in FDD_KI mice. nih.govplos.org Treatment with this compound has been demonstrated to rescue this LTP impairment, providing a physiological basis for the observed memory improvements. nih.gov The rescue of LTP was significant, highlighting the compound's potential to restore synaptic function. nih.gov
| Animal Model | Pathology | Assessment | Outcome with this compound Treatment | Reference |
|---|---|---|---|---|
| FDD_KI Mice | Increased APP processing, synaptic deficits, memory impairment | Long-Term Potentiation (LTP) | Rescued LTP impairment | nih.gov |
| FDD_KI Mice | Memory amnesia | Novel Object Recognition Test | Transiently rescued memory deficit | nih.govembopress.org |
While this compound has shown promise in acutely reversing existing memory deficits, its specific influence on the long-term, age-related progression of cognitive decline in transgenic Alzheimer's models has not been extensively detailed in available research. Studies on other BACE1 inhibitors often involve continuous, long-term administration to assess the prevention of age-related cognitive decline in transgenic mice. nih.govresearchgate.net For instance, the BACE1 inhibitor GRL-8234 was shown to rescue age-related cognitive decline in Tg2576 transgenic mice after several months of treatment. nih.govnih.gov
The memory rescue observed with this compound in the FDD_KI mouse model was noted to be transient. nih.govembopress.org This suggests that sustained treatment would likely be necessary to maintain cognitive benefits and potentially influence the trajectory of age-related cognitive decline. However, specific preclinical trials documenting such long-term, preventative treatment with this compound in Alzheimer's transgenic models are not prominently featured in the scientific literature reviewed. The existing evidence primarily supports its role in reversing established synaptic and memory deficits rather than preventing their age-related onset. nih.govembopress.org
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| IC₅₀ | 15.6 nM | BACE-1 concentration of 2 nM | medchemexpress.com |
| IC₅₀ | 16.3 nM | BACE-1 concentration of 100 pM | medchemexpress.com |
| IC₅₀ (in rescue of LTP) | 15 nM | - | nih.gov |
Physiological Substrates and Potential Mechanism Based Biological Effects of Bace1 Inhibition in Preclinical Contexts
Characterization of Non-APP BACE1 Substrates
BACE1 is a transmembrane aspartyl protease that cleaves the ectodomains of numerous type I transmembrane proteins. nih.gov Unbiased quantitative proteomic analyses have identified a substantial number of putative BACE1 substrates, expanding our understanding of its physiological roles beyond Aβ generation. nih.govfrontiersin.org Among the validated substrates, several are integral to nervous system function, including Seizure Protein 6 Homolog (SEZ6), Neuregulin-1 (NRG1), and Close Homolog of L1 (CHL1). researchgate.net The processing of these proteins by BACE1 has significant implications for neuronal development, myelination, and synaptic plasticity.
Seizure Protein 6 (SEZ6) and its homolog, SEZ6L, are type I transmembrane proteins predominantly expressed in neurons and are involved in neuronal development and synaptic function. oncotarget.comcurrinda.com Both SEZ6 and SEZ6L have been validated as physiological substrates of BACE1 in the brain. nih.govnih.gov The proteolytic processing of SEZ6 by BACE1 results in the shedding of its large extracellular domain, producing a soluble ectodomain (sSEZ6) and a membrane-bound C-terminal fragment. oncotarget.comembopress.org
In preclinical models, the inhibition or genetic deletion of BACE1 leads to a significant reduction in the levels of sSEZ6 and sSEZ6L in the brain and cerebrospinal fluid (CSF). nih.govnih.gov Conversely, BACE1 inhibition results in an accumulation of full-length SEZ6 and SEZ6L on the neuronal cell surface. nih.gov This demonstrates that BACE1 activity is a key regulator of the surface expression and shedding of these proteins. oncotarget.comnih.gov The BACE1 cleavage site in SEZ6 has been identified as being close to the membrane. nih.gov Given that a genetic variant of the SEZ6 gene has been linked to epileptic seizures, the BACE1-mediated processing of SEZ6 may have implications for neuronal excitability. oncotarget.comnih.gov
Neuregulin-1 (NRG1) is a critical signaling protein with multiple isoforms that play essential roles in the development and function of the nervous system, including myelination and synaptic plasticity. frontiersin.orgnih.gov Several membrane-anchored isoforms of NRG1 require proteolytic cleavage to release their active N-terminal fragment, which then binds to and activates ErbB receptors on adjacent cells. frontiersin.orgnih.gov
BACE1 has been identified as a key protease responsible for the cleavage of type I and type III NRG1 isoforms. nih.govnih.gov This cleavage releases a signaling-capable N-terminal fragment that can activate downstream pathways, such as the PI3K-Akt and ERK pathways, which are crucial for cell growth and differentiation. frontiersin.orgnih.gov While other proteases like ADAM10 can also process NRG1, studies have shown that BACE1-mediated cleavage is particularly important for normal myelination. nih.govnih.gov Inhibition of BACE1, but not ADAM10, was found to impair myelination in co-culture systems. nih.govnih.gov The BACE1 cleavage site in NRG1 is located near the transmembrane domain. nih.gov The processing of NRG1 by BACE1 is not only crucial for developmental myelination but also for remyelination following nerve injury. nih.gov
Close Homolog of L1 (CHL1) is a neural cell adhesion molecule belonging to the L1 family of the immunoglobulin superfamily. nih.gov It is a significant factor in axonal guidance during the development of the nervous system, as well as in the maintenance and remodeling of neural circuits. nih.gov CHL1 plays a role in regulating neuronal differentiation, survival, and neurite outgrowth. nih.gov
Table 1: Summary of Key Non-APP BACE1 Substrates and Functional Implications of Their Processing
| Substrate | Protein Family | Key Function | Consequence of BACE1 Cleavage | Phenotype in BACE1 Knockout |
|---|---|---|---|---|
| SEZ6 | Type I Transmembrane Protein | Neuronal development, synaptic function | Shedding of soluble ectodomain (sSEZ6) | Reduced sSEZ6, increased full-length SEZ6 on cell surface |
| NRG1 | Growth Factor | Myelination, synaptic plasticity | Release of active N-terminal fragment | Impaired myelination and remyelination |
| CHL1 | Neural Cell Adhesion Molecule | Axon guidance, neurite outgrowth | Proteolytic processing | Axon guidance defects similar to CHL1 knockout |
Phenotypic Observations in BACE1 Knockout Animal Models
The generation and characterization of BACE1 knockout (BACE1-/-) mice have been instrumental in elucidating the physiological roles of this enzyme. While these mice are generally healthy and lack the primary β-secretase activity in the brain, more detailed analyses have revealed a range of neurological phenotypes. nih.govoup.com These observations are largely attributed to the loss of BACE1's function in processing its various substrates.
One of the most consistent and well-documented phenotypes in BACE1-null mice is related to myelination in both the central and peripheral nervous systems. nih.govnih.gov Genetic deletion of BACE1 results in hypomyelination, characterized by a delay in the myelination process and a significant reduction in myelin sheath thickness. nih.govresearchgate.net This phenotype is directly linked to the impaired processing of Neuregulin-1 (NRG1). frontiersin.orgnih.gov
In BACE1 knockout mice, there is an increase in the levels of full-length NRG1 and a corresponding decrease in its cleaved, active form. nih.govresearcher.life This leads to a reduction in the activation of the downstream Akt signaling pathway, which is critical for regulating myelination by oligodendrocytes and Schwann cells. nih.gov The hypomyelination phenotype is observed in various parts of the nervous system, including the peripheral nerves, hippocampus, and cerebral cortex. nih.govresearchgate.net Furthermore, BACE1 has been shown to be important not only for developmental myelination but also for the process of remyelination following nerve injury, with BACE1-null mice exhibiting a delay in this repair process. nih.gov
The impact of BACE1 deletion on cognitive functions is complex. While some initial studies reported BACE1 knockout mice to be phenotypically normal, subsequent and more thorough behavioral testing has revealed subtle cognitive and behavioral alterations. researchgate.netelsevierpure.com BACE1-deficient mice have been reported to display hyperactivity and subtle deficits in prepulse inhibition. nih.govresearchgate.net
Interestingly, while the absence of BACE1 from early development can lead to certain neurological deficits, deleting BACE1 in adult Alzheimer's disease mouse models has shown beneficial effects on cognition. nih.govnih.gov In these models, the sequential deletion of BACE1 in adult mice was able to reverse pre-existing amyloid deposition, which was correlated with significant improvements in synaptic function, as measured by long-term potentiation, and in learning and memory tasks such as contextual fear conditioning. nih.govnih.gov This suggests that while BACE1 plays a role in normal cognitive processes, likely through the processing of substrates other than APP, its inhibition in the context of Alzheimer's pathology can rescue Aβ-dependent cognitive deficits. elsevierpure.comnih.gov Some studies have also reported that BACE1 knockout mice exhibit deficits in habituation to a novel environment and impairments in spatial learning and working memory. nih.gov
Table 2: Summary of Phenotypic Observations in BACE1 Knockout Mice
| Phenotypic Category | Specific Observation | Associated BACE1 Substrate/Mechanism |
|---|---|---|
| Myelination | Hypomyelination (reduced myelin thickness) | Impaired cleavage of Neuregulin-1 (NRG1) |
| Delayed myelination and remyelination | Reduced activation of Akt signaling pathway | |
| Cognitive Function | Hyperactivity, deficits in prepulse inhibition | Altered processing of various neuronal substrates |
| Improved cognition in adult AD models (post-BACE1 deletion) | Reversal of amyloid deposition and improved synaptic function | |
| Deficits in habituation and spatial learning | Disruption of normal physiological BACE1 functions |
Balancing Aβ Reduction with Potential Effects on Non-APP Substrate Processing
The therapeutic utility of BACE1 inhibitors is predicated on achieving a delicate balance: sufficiently lowering Aβ levels to be clinically effective without disrupting the normal, physiological functions of BACE1 that are mediated through its non-APP substrates. mdpi.com BACE1 is known to process dozens of substrates other than APP, many of which are type I membrane proteins. nih.gov The cleavage of these substrates by BACE1 can either enhance or diminish their function, playing roles in myelination, synaptic function, inflammation, and immune responses. nih.govjneurosci.org
Key non-APP substrates of BACE1 include:
Neuregulin-1 (NRG1): Involved in the regulation of myelination of peripheral nerves. mdpi.comnih.gov
Jagged1 and Delta1: These substrates are involved in controlling the proliferation and function of Schwann cells, which are crucial for axon myelination in the peripheral nervous system. mdpi.com
Voltage-gated sodium channel β2 subunit (Navβ2): Processing of this subunit by BACE1 can influence neuronal membrane excitability. jneurosci.org
P-selectin glycoprotein ligand-1 (PSGL-1): Plays a role in immune responses by recruiting white blood cells. nih.gov
Interleukin-1 receptor II (IL-1R2): A decoy receptor for interleukin-1, involved in modulating inflammatory responses. nih.gov
Inhibition of BACE1, therefore, carries the risk of interfering with these vital physiological processes. Preclinical studies with various BACE1 inhibitors have highlighted the potential for off-target effects. For instance, BACE1-null mice exhibit phenotypes related to the abolished cleavage of these substrates, such as synaptic dysfunction and hypomyelination. frontiersin.org
Research on the specific compound, beta-Secretase Inhibitor IV, provides insight into the concentration-dependent effects on Aβ reduction and potential impacts on neuronal function. A study using primary cortical rat neuronal cultures demonstrated that this compound significantly reduces the secretion of both Aβ40 and Aβ42 in a dose-dependent manner. nih.gov
| Concentration of this compound | Aβ40 Secretion Reduction | Aβ42 Secretion Reduction | Effect on Synaptic Transmission |
|---|---|---|---|
| 0.04 µM | 39% | 38% | 13% Increase |
| 0.3 µM | 62% | 58% | No Effect |
| 3 µM | 65% | 61% | 16% Decrease |
The findings from this preclinical study indicate that a partial reduction in Aβ production may be achievable without negatively impacting synaptic transmission. nih.gov At the lowest concentration tested (0.04 µM), this compound reduced Aβ levels by approximately 40% and was associated with a slight increase in synaptic transmission. nih.gov However, at the highest concentration (3 µM), which resulted in over 60% Aβ reduction, a significant decrease in synaptic transmission was observed. nih.gov This suggests that high levels of BACE1 inhibition may impair synaptic function, a potential consequence of interfering with the processing of non-APP substrates crucial for synaptic activity. nih.gov
These results underscore the critical importance of carefully titrating the level of BACE1 inhibition. The goal is to find a therapeutic window that provides a meaningful reduction in Aβ, similar to the protective effects seen with certain genetic mutations that naturally reduce BACE1 cleavage of APP, without causing adverse effects from disrupting the processing of other physiological substrates. nih.govnih.gov The data on this compound illustrates that it is possible to reduce Aβ secretion by up to 50% without negatively affecting synaptic transmission in a preclinical model, suggesting that a strategy of partial BACE1 inhibition could be a viable approach to balance efficacy and potential mechanism-based toxicities. nih.gov
Advanced Methodologies for Bace1 Inhibitor Evaluation
High-Throughput Screening Platforms
High-Throughput Screening (HTS) platforms are fundamental to the initial stages of drug discovery, enabling the rapid assessment of large compound libraries for potential BACE1 inhibitory activity. These systems are designed for speed, sensitivity, and reliability to identify "hits" for further development.
One prominent HTS method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay. oriprobe.com This technique utilizes fluorescence resonance energy transfer (FRET) principles, often with a europium cryptate and allophycocyanin pair, to measure BACE1 enzymatic activity in a high-throughput format. nih.gov The assay is robust, highly sensitive, and offers low variability, making it well-suited for screening large numbers of compounds. oriprobe.comnih.gov
A more recent innovation is the development of screening platforms based on Inductively Coupled Plasma Mass Spectrometry (ICPMS). nih.govacs.org This method uses a specially designed biotin-labeled lanthanide-coded peptide probe to determine BACE1 activity. nih.govxmu.edu.cn The platform's capability was validated using known commercial inhibitors, including beta-Secretase Inhibitor I (BSI I) and beta-Secretase Inhibitor IV (BSI IV). acs.orgxmu.edu.cn The high sensitivity and accuracy of the ICPMS platform allow for precise determination of inhibitor potency. xmu.edu.cn
| Screening Platform | Principle | Key Findings for BACE1 Inhibitors |
|---|---|---|
| Homogeneous Time-Resolved Fluorescence (HTRF) | Measures FRET between a fluorophore pair on a peptide substrate upon cleavage by BACE1. nih.gov | Established as a sensitive, stable, and specific HTS system with Z' factors often above 0.9, indicating excellent assay quality. oriprobe.com |
| Inductively Coupled Plasma Mass Spectrometry (ICPMS) | Uses a lanthanide-coded peptide probe; cleavage is quantified by measuring the lanthanide signal. nih.gov | Validated with known inhibitors, determining an IC50 value of 37 ± 2 nM for this compound. xmu.edu.cn |
Fluorescence Resonance Energy Transfer (FRET)-Based Assays
Fluorescence Resonance Energy Transfer (FRET)-based assays are a cornerstone for characterizing BACE1 inhibitors due to their sensitivity and adaptability. thermofisher.com The fundamental principle involves a BACE1 peptide substrate labeled with two different fluorophores: a donor and an acceptor (or quencher). thermofisher.com In the intact substrate, the proximity of the two molecules allows for energy transfer, which quenches the donor's fluorescence. researchgate.net When BACE1 cleaves the substrate, the donor and acceptor are separated, disrupting the energy transfer and causing a measurable increase in the donor's fluorescence emission. thermofisher.comresearchgate.net This increase is directly proportional to the enzyme's activity. thermofisher.com
To enhance assay performance, many platforms utilize Time-Resolved FRET (TR-FRET). This technology helps to minimize compound interference and background fluorescence, common issues in standard FRET assays, by incorporating a time delay between excitation and fluorescence measurement. nih.govresearchgate.net Substrates for these assays are often designed based on the "Swedish" mutation of the amyloid precursor protein (APP), which enhances cleavage by BACE1. thermofisher.com The robustness of FRET assays is demonstrated by high signal-to-noise ratios and Z' factors typically well above 0.5, confirming their suitability for detailed kinetic studies and IC50 value determination of inhibitors like OM99-2 and OM-003. nih.govresearchgate.net
Use of Genetically Modified Cellular and Animal Models
To evaluate BACE1 inhibitors in a more physiologically relevant context, researchers utilize genetically modified cellular and animal models. These models are engineered to recapitulate key aspects of the amyloid pathology seen in Alzheimer's disease.
Cellular Models:
Primary Neurons from Transgenic Mice: In vitro studies often use primary neurons derived from APP-transgenic mice. These cells allow for controlled experiments to assess how BACE1 inhibition affects the production of APP fragments, C-terminal fragments (CTFs), and amyloid-β (Aβ). nih.gov
Human/Mouse/Rat Cell Cultures: Cell lines such as HCN A94 adult hippocampal neural stem cells are used to study the effects of BACE1 silencing via RNA interference (RNAi). nih.gov These models are valuable for validating the on-target effects of BACE1 inhibition and exploring potential off-target gene expression changes. nih.gov
Animal Models:
APP-Transgenic Mice: Mouse models that overexpress human APP with familial Alzheimer's disease mutations (e.g., 5xFAD, APPPS1-21) are widely used. nih.govsnmjournals.org These animals develop age-dependent Aβ deposition, gliosis, and cognitive deficits. snmjournals.org Chronic administration of BACE1 inhibitors in these models allows for the evaluation of the drug's ability to reduce amyloid plaque burden and rescue cognitive impairments. snmjournals.org For instance, the BACE1 inhibitor NB-360 was shown to completely block Aβ deposition in the brains of APP transgenic mice. nih.gov Similarly, sequential deletion of the BACE1 gene in adult 5xFAD mice reversed pre-existing amyloid deposition and improved synaptic dysfunction. nih.gov
Biomarker Monitoring in Preclinical Species (e.g., CSF and plasma Aβ, sAPPβ)
Monitoring specific biomarkers in preclinical animal models is crucial for demonstrating that a BACE1 inhibitor engages its target in the central nervous system and produces the desired biological effect. The primary pharmacodynamic biomarkers are products of APP processing by BACE1, measured in cerebrospinal fluid (CSF) and plasma. nih.govnih.gov
Amyloid-β (Aβ): A primary goal of BACE1 inhibition is to lower the production of Aβ peptides (Aβ40 and Aβ42). Studies in rats, dogs, and transgenic mice consistently show that potent, brain-penetrant BACE1 inhibitors lead to a significant, dose-dependent reduction of Aβ levels in both plasma and CSF. nih.govnih.gov
Soluble APPβ (sAPPβ): BACE1 cleavage of APP releases the sAPPβ fragment. Therefore, CSF and plasma levels of sAPPβ serve as direct and reliable indicators of BACE1 activity in vivo. nih.gov Treatment with BACE1 inhibitors like Verubecestat and JNJ-54861911 results in a strong reduction of sAPPβ, confirming target engagement. nih.govnih.gov The consistent correlation between BACE1 activity and sAPPβ levels supports its role as a key biomarker in clinical trials. nih.gov
These biomarker measurements provide essential proof-of-concept and help establish the pharmacokinetic/pharmacodynamic (PK/PD) relationship, guiding the selection of compounds for further clinical development. nih.gov
| Biomarker | Biological Fluid | Expected Change with BACE1 Inhibition | Significance |
|---|---|---|---|
| Amyloid-β (Aβ40, Aβ42) | CSF, Plasma | Decrease | Indicates reduced production of the primary pathogenic peptide in Alzheimer's disease. nih.gov |
| Soluble APPβ (sAPPβ) | CSF, Plasma | Decrease | Provides direct evidence of BACE1 target engagement in the central nervous system. nih.govnih.gov |
Future Directions and Preclinical Research Considerations
Optimizing Therapeutic Index in Preclinical Development
A critical challenge in the development of BACE1 inhibitors has been achieving a therapeutic window that balances sufficient reduction of Aβ with the avoidance of adverse effects. northwestern.edu Clinical trials revealed that high doses of BACE1 inhibitors, while effectively lowering Aβ levels, could lead to cognitive worsening. researchgate.netnih.gov This has highlighted the importance of understanding the physiological functions of BACE1 beyond its role in Aβ production and the need to find a dose range that minimizes disruption to these functions. nih.govresearchgate.net
Preclinical research using compounds like beta-Secretase Inhibitor IV is crucial for defining this therapeutic index. This compound is an inhibitor of both BACE1 and BACE2, with IC₅₀ values of 15 nM and 230 nM for the human enzymes, respectively. caymanchem.comsapphire-usa.com Studies in primary cortical rat neuronal cultures have investigated the impact of varying concentrations of this inhibitor on both Aβ secretion and synaptic transmission. The findings indicate that while high concentrations that reduce Aβ secretion by over 60% negatively affect synaptic transmission, lower concentrations can significantly decrease Aβ levels without this detrimental effect. nih.gov In fact, the lowest concentration tested, which resulted in a ~40% decrease in Aβ, was associated with an increase in synaptic transmission compared to controls. nih.gov This suggests that partial inhibition may be sufficient to achieve therapeutic benefits without compromising synaptic function. nih.gov
These preclinical results underscore the strategy of aiming for moderate, rather than maximal, BACE1 inhibition to achieve a safer, more effective treatment. nih.gov
| Compound | Concentration | Aβ40 Secretion Decrease | Aβ42 Secretion Decrease | Effect on Synaptic Transmission |
| This compound | 0.04 µM | 39% | 38% | No negative effect; potential increase |
| This compound | 0.3 µM | 62% | 58% | No negative effect |
| This compound | 3 µM | 65% | 61% | Significant decrease |
Data derived from studies on primary cortical rat neuronal cultures. nih.gov
Exploring Combination Therapeutic Strategies in Animal Models
Given the complex pathology of Alzheimer's disease, combination therapies that target multiple disease mechanisms are being explored to enhance therapeutic efficacy. nih.govflintbox.com This approach may allow for the use of lower, safer doses of BACE1 inhibitors while achieving synergistic benefits. nih.gov Preclinical studies in animal models have provided proof-of-concept for this strategy.
One study investigated a combination of the BACE1 inhibitor GRL-8234 and memantine, an approved symptomatic treatment for AD, in 5XFAD mice. nih.gov The results showed that a chronic combination treatment rescued cognitive deficits in these mice at an advanced symptomatic stage, an effect not seen with either drug administered alone. nih.gov Importantly, the combination did not appear to augment potential side effects. nih.gov
Another preclinical trial in APPLondon transgenic mice tested the combination of the BACE1 inhibitor RO5508887 with the anti-Aβ antibody gantenerumab. jneurosci.org This combination treatment resulted in a significantly greater reduction in brain Aβ and amyloid plaque load than either monotherapy, suggesting an additive or synergistic effect on both inhibiting Aβ production and enhancing its clearance. jneurosci.org A separate study in 5XFAD mice explored combining partial BACE1 inhibition with the overexpression of neprilysin, a major Aβ-degrading enzyme. nih.gov The findings suggested that enhancing Aβ degradation could counteract the mechanisms that lead to elevated BACE1 expression in advanced AD stages, thereby boosting the efficacy of BACE1 inhibition. nih.gov
| Combination Strategy | Animal Model | Key Findings |
| BACE1 inhibitor (GRL-8234) + Memantine | 5XFAD Mice | Rescued cognitive deficits where monotherapy failed. nih.gov |
| BACE1 inhibitor (RO5508887) + Anti-Aβ Antibody (gantenerumab) | APPLondon Mice | Enhanced reduction of total brain Aβ and amyloid plaque load compared to monotherapy. jneurosci.org |
| Partial BACE1 Inhibition + Neprilysin Overexpression | 5XFAD Mice | Overexpression of neprilysin ameliorated AD-like phenotypes and blocked deleterious BACE1-elevating mechanisms. nih.gov |
Refinement of BACE1 Inhibition Strategy for Early Intervention Paradigms
The timing of therapeutic intervention is increasingly recognized as a critical factor for the success of anti-amyloid strategies. researchgate.net Evidence from preclinical models suggests that the efficacy of BACE1 inhibition is significantly greater when administered during the early stages of AD pathology, before extensive amyloid plaque deposition. nih.gov Clinical trial failures in patients with mild to moderate AD, where significant plaque burden is already present, support this hypothesis. frontiersin.org
Therefore, a major refinement of the BACE1 inhibition strategy involves shifting the focus from treatment of symptomatic AD to early intervention and prevention in presymptomatic or prodromal individuals. researchgate.net The goal of early intervention is to reduce the initial accumulation of Aβ, which is believed to be a key initiating event in the decades-long pathological cascade of AD. researchgate.netwikipedia.org By targeting the production of Aβ peptides before they aggregate into toxic oligomers and plaques, BACE1 inhibitors could potentially delay or even prevent the onset of clinical symptoms. researchgate.net This preventative approach is supported by genetic studies and the fundamental principles of the amyloid cascade hypothesis. mdpi.comnih.gov
Continued Characterization of BACE1 Physiological Functions and Substrate Cleavage
A comprehensive understanding of BACE1's physiological roles is essential for the safe development of its inhibitors. nih.govnih.gov BACE1 is not solely responsible for cleaving the amyloid precursor protein (APP). researchgate.netnih.gov Proteomic studies have identified a range of other cellular substrates for BACE1, and the disruption of their normal processing is thought to underlie the mechanism-based side effects observed in clinical trials. researchgate.netnih.gov
BACE1's physiological functions are diverse and include critical roles in the nervous system. nih.gov For example, BACE1 is involved in myelination through its cleavage of Neuregulin-1. researchgate.net It also plays a part in processes such as axon growth and guidance, neurogenesis, and synaptic plasticity. nih.govnih.gov The cleavage of these various substrates highlights the complexity of BACE1 biology and the potential consequences of its long-term inhibition. nih.gov Therefore, continued research to identify and characterize the full spectrum of BACE1 substrates and their functional relevance is paramount. This knowledge is critical for designing second-generation inhibitors with improved selectivity or for developing dosing regimens that can maintain a safe therapeutic window. researchgate.netnih.gov
| BACE1 Substrate | Associated Physiological Function |
| Amyloid Precursor Protein (APP) | Generation of Amyloid-β peptides. nih.gov |
| Neuregulin-1 (NRG1) | Regulation of myelination, axon growth. researchgate.net |
| Voltage-gated sodium channel β subunits | Regulation of neuronal excitability. |
| SEZ6 and SEZ6L | Roles in synaptic function and plasticity. |
| CHL1 | Axon guidance and neuronal migration. |
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate the efficacy of beta-secretase inhibitors in reducing amyloid-beta (Aβ) production?
- Methodological Answer : A robust experimental design involves:
- Cell-based assays : Use transfected cell lines (e.g., CHO cells overexpressing APP) to measure intracellular and extracellular Aβ levels via ELISA or immunoblotting after inhibitor treatment .
- pH-dependent activity : Test inhibitors in acidic compartments (e.g., early endosomes) using vacuolar ATPase inhibitors like bafilomycin to mimic physiological conditions .
- Selectivity validation : Compare inhibitor effects on beta-secretase (BACE1) versus off-target aspartyl proteases (e.g., cathepsin D, memapsin 1) using enzymatic activity assays .
Q. What are the standard techniques for validating beta-secretase inhibitor activity in vitro?
- Methodological Answer : Common approaches include:
- Structure-Activity Relationship (SAR) studies : Synthesize inhibitor derivatives with systematic modifications to correlate structural features (e.g., steric bulk, hydrogen-bonding groups) with IC50 values .
- Fluorogenic substrate assays : Use peptide substrates mimicking the APP cleavage site (e.g., MCA-EVNLDAEFK-Dnp) to quantify BACE1 inhibition kinetics .
- Crystallography : Resolve inhibitor-BACE1 co-crystal structures to identify binding interactions (e.g., catalytic dyad engagement, hydrophobic pocket occupancy) .
Advanced Research Questions
Q. How can machine learning (ML) models like LightGBM improve the classification of beta-secretase inhibitor activity?
- Methodological Answer :
- Feature selection : Calculate molecular descriptors (e.g., PEOE_VSA8 for steric/electronic properties, ATSC8dv for topological autocorrelation) to train LightGBM models. These descriptors capture binding affinity determinants .
- Hyperparameter tuning : Optimize model performance by adjusting learning rate (e.g., 0.2), maximum tree depth (e.g., 41), and regularization parameters (L1/L2) to balance accuracy (84.93%) and overfitting .
- Validation : Benchmark against traditional methods (e.g., Random Forest, SVM) using metrics like F1-score (88.17%) and specificity (77.63%) to confirm superior predictive power .
Q. How can researchers resolve contradictions in data regarding beta-secretase inhibitor selectivity and off-target effects?
- Methodological Answer :
- Structural optimization : Introduce functional groups (e.g., sterol anchors) to enhance BACE1 binding while reducing affinity for memapsin 1. For example, Ghosh et al. added a "bait" moiety to inhibitors, increasing selectivity >100-fold .
- Dimensionality reduction : Lipid-anchored inhibitors (e.g., sterol-linked compounds) localize to membrane microdomains where BACE1 is active, reducing systemic off-target interactions .
- Proteome-wide profiling : Use activity-based protein profiling (ABPP) to screen inhibitors against entire aspartyl protease families, identifying cross-reactivity early in development .
Q. What strategies address conflicting observations about beta-secretase activity in Alzheimer’s disease (AD) brain tissue?
- Methodological Answer :
- Post-mortem validation : Quantify BACE1 protein and activity in AD vs. control brains using antibody-capture assays. Fukumoto et al. observed 63% increased activity in temporal neocortex despite neuronal loss, suggesting compensatory enzyme upregulation .
- Subcellular fractionation : Isolate endosomes (BACE1-rich compartments) from AD brain homogenates to assess inhibitor efficacy in disease-relevant microenvironments .
- Longitudinal models : Use transgenic mice (e.g., APP/PS1) to track BACE1 activity changes during Aβ plaque progression, correlating with inhibitor dosing .
Q. How can molecular dynamics (MD) simulations guide the optimization of beta-secretase inhibitors?
- Methodological Answer :
- Protonation state analysis : Simulate BACE1 catalytic dyad (Asp32/Asp228) to identify optimal protonation (Asp32 neutral, Asp228 ionized) for inhibitor binding. Park & Lee demonstrated this using MD and docking studies .
- Binding free energy calculations : Apply MM-GBSA to rank inhibitor variants by ΔGbind, focusing on electrostatic contributions (e.g., salt bridges with Arg296) .
- Conformational sampling : Use accelerated MD to explore inhibitor-induced structural shifts in BACE1’s flap region (residues 67–77), predicting resistance mutations .
Tables for Key Findings
Table 1: Performance Metrics of ML Models for BACE1 Inhibitor Classification
| Model | Accuracy (%) | Precision (%) | F1-Score (%) | Key Descriptors |
|---|---|---|---|---|
| LightGBM | 84.93 | 87.14 | 88.17 | PEOE_VSA8, ATSC8dv, IC2 |
| Random Forest | 82.53 | 83.21 | 83.90 | LogP, Topological polar surface area |
| Neural Network | 81.00 | 79.85 | 80.50 | Molecular weight, H-bond donors |
Table 2: Strategies to Enhance Inhibitor Selectivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
